Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

5-lipoxygenase inhibition indole-3-carboxylate SAR leukotriene biosynthesis

Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS 59513-85-8, MF: C₂₀H₂₁NO₃, MW: 323.39 g·mol⁻¹) is a tetra-substituted indole-3-carboxylate featuring N1-benzyl, C2-methyl, C5-methoxy, and C3-ethyl ester substituents. The compound belongs to the 2-substituted indole-3-carboxylate class, which has been extensively characterized as a privileged scaffold for 5-lipoxygenase (5-LO) inhibition, with structure–activity relationship (SAR) studies demonstrating that N1, C2, and C5 substitution collectively modulate inhibitory potency.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B15009369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC3=CC=CC=C3)C
InChIInChI=1S/C20H21NO3/c1-4-24-20(22)19-14(2)21(13-15-8-6-5-7-9-15)18-11-10-16(23-3)12-17(18)19/h5-12H,4,13H2,1-3H3
InChIKeyGQVMIPAWWCUWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-5-Methoxy-2-Methyl-1H-Indole-3-Carboxylate: Structural Identity, Physicochemical Profile, and Pharmacological Class Context


Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS 59513-85-8, MF: C₂₀H₂₁NO₃, MW: 323.39 g·mol⁻¹) is a tetra-substituted indole-3-carboxylate featuring N1-benzyl, C2-methyl, C5-methoxy, and C3-ethyl ester substituents [1]. The compound belongs to the 2-substituted indole-3-carboxylate class, which has been extensively characterized as a privileged scaffold for 5-lipoxygenase (5-LO) inhibition, with structure–activity relationship (SAR) studies demonstrating that N1, C2, and C5 substitution collectively modulate inhibitory potency [2]. The benzyl group at N1 distinguishes this compound from N1-benzoyl analogs such as indomethacin, redirecting the pharmacological profile away from cyclooxygenase (COX) inhibition toward alternative targets including secretory phospholipase A₂ (sPLA₂) and Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) [3][4]. The compound is listed in authoritative spectral databases (SpectraBase, Wiley ID 1433086) with fully assigned InChIKey GQVMIPAWWCUWLD-UHFFFAOYSA-N [1].

Why Indole-3-Carboxylate Analogs Cannot Be Interchanged: Substitution-Dependent Target Engagement of Ethyl 1-Benzyl-5-Methoxy-2-Methyl-1H-Indole-3-Carboxylate


The indole-3-carboxylate scaffold is exquisitely sensitive to substitution pattern: N1-acyl (benzoyl) derivatives preferentially engage COX-1/COX-2, while N1-alkyl (benzyl) derivatives redirect binding toward sPLA₂, 5-LO, and MptpB [1][2]. Within the N1-benzyl series, C3 functional group identity further bifurcates activity—the C3-acetic acid analog (13a) served as the hnps-PLA₂ screening lead, whereas C3-acetamide derivatives achieved IC₅₀ values of 48–540 nM against PLA₂ [1]. The C3-ethyl ester (the target compound) occupies a distinct SAR position: it retains the N1-benzyl/C5-methoxy pharmacophore while providing a hydrolytically modifiable ester handle, enabling late-stage diversification to the carboxylic acid or amide without resynthesis of the indole core . Procuring a close analog lacking any one of these four substituents (e.g., N1-phenyl replacing N1-benzyl, or C3-acetic acid replacing C3-ethyl ester) fundamentally alters the target engagement profile and invalidates cross-compound SAR extrapolation.

Quantitative Differentiation Evidence: Ethyl 1-Benzyl-5-Methoxy-2-Methyl-1H-Indole-3-Carboxylate vs. Closest Structural Analogs


5-Lipoxygenase Inhibitory Potency: Scaffold-Class Comparison of 2-Substituted Indole-3-Carboxylates in Cell-Free Human 5-LO Assays

The target compound belongs to the 2-substituted indole-3-carboxylate class systematically evaluated for human 5-LO inhibition by Karg et al. (2009). In the same cell-free 5-LO assay (40,000g supernatant fraction, pH 7.4), the unsubstituted N1–H, C5–OH analog (ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate) exhibited an IC₅₀ of 3.4 µM, establishing the baseline potency of the 5-hydroxyindole-3-carboxylate core [1]. Introduction of an N1-benzyl and C5-methoxy substitution pattern (the target compound configuration) represents a strategic divergence: the C5-methoxy group eliminates redox activity associated with the 5-hydroxy moiety while retaining the hydrogen-bond-accepting oxygen, a design principle validated within this compound class [2]. The closest characterized N1-substituted comparator, 2-substituted indole-3-carboxylate 27h (BDBM31111), bearing an N1-diallyl group, showed IC₅₀ = 6.9 µM under identical assay conditions, demonstrating that N1-substitution modulates 5-LO potency within a 2–7 fold range relative to the unsubstituted core [1][3].

5-lipoxygenase inhibition indole-3-carboxylate SAR leukotriene biosynthesis anti-inflammatory scaffold

N1-Benzyl vs. N1-Phenyl Substitution: Structural Differentiation from the Closest Commercial Analog (CAS 26582-44-5)

The closest commercially available structural analog is ethyl 5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (CAS 26582-44-5, C₁₉H₁₉NO₃, MW 309.36 g·mol⁻¹), which differs solely by one methylene unit at N1 (N1-phenyl vs. N1-benzyl) [1]. This single-carbon difference carries substantial pharmacological consequences. In MptpB inhibitor SAR studies, the halogenated N-benzyl moiety was identified as essential for strong inhibitory activity, with the benzyl CH₂ spacer providing critical conformational flexibility for optimal active-site occupancy that the directly attached N-phenyl group cannot achieve [2]. The N1-benzyl group in the target compound (MW 323.39) also increases lipophilicity (calculated ΔlogP ≈ +0.5 vs. N1-phenyl analog) and molecular volume, parameters known to influence membrane permeability and protein binding . Patent literature on indomethacin analog synthesis explicitly distinguishes N-benzyl from N-benzoyl indole series, confirming that the N1 substituent identity is a primary determinant of biological target selection [3].

N1-substituted indole benzyl vs. phenyl pharmacophore conformational flexibility target selectivity

Phospholipase A₂ Inhibitor Scaffold Lineage: C3 Functional Group SAR from Acetic Acid to Acetamide to Ethyl Ester

The N1-benzyl-5-methoxy-2-methylindole core is a validated hnps-PLA₂ pharmacophore. The C3-acetic acid analog (compound 13a) was identified as the primary screening lead in a broad inhibitor discovery program at Eli Lilly [1]. Systematic SAR at C3 produced the acetamide series, with 2-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (BDBM23738, CHEMBL346855) achieving an IC₅₀ of 540 nM against PLA₂ in a fluorescence-based interfacial assay (pH 8.0, 22 °C) using unlabeled lipid substrates and 1-anilinonaphthalene-8-sulfonate (ANS) as probe [2]. Further optimization with a pentyloxybenzyl substituent at N1 yielded IC₅₀ = 120 nM, and a bis-indole dimer achieved IC₅₀ = 48 nM, demonstrating that the core scaffold supports sub-micromolar to low nanomolar potency when appropriately elaborated [3][4]. The target compound's C3-ethyl ester serves as a hydrolyzable precursor to the C3-carboxylic acid (CAS 132105-71-6), enabling on-demand conversion to the PLA₂-active acetic acid or acetamide forms via well-established hydrolysis and coupling chemistry .

secretory phospholipase A₂ hnps-PLA₂ inhibition indole-3-acetamide inflammatory lipid mediators

MptpB Phosphatase Inhibition: N1-Benzylindole Scaffold as a Privileged Chemotype for Antitubercular Target Engagement

Nören-Müller et al. (2006) identified 2,3-disubstituted and 2,3,5-trisubstituted indole derivatives as the first-in-class inhibitors of MptpB, with six compounds (9a, 9b, 10a, 10b, 10d, 10e) exhibiting IC₅₀ values in the nanomolar range and ≥100-fold selectivity for MptpB over other phosphatases including PTP1B, VE-PTP, Shp-2, Cdc25A, and VHR [1]. The target compound shares the N1-substituted indole core architecture with this inhibitor class. Subsequent SAR studies by Mascarello et al. (2013) confirmed that the N-benzyl moiety is a critical pharmacophoric element for MptpB inhibition, with halogenated N-benzyl-2-oxoindole derivatives achieving IC₅₀ values as low as 1.5 µM against recombinant MptpB [2]. Patent literature further demonstrates that optimized N-benzylindole-based mPTPB inhibitors can reach IC₅₀ values of 23–32 nM in p-nitrophenyl phosphate (pNPP) assay systems, representing a >1000-fold potency range that is exquisitely dependent on N1-substituent identity [3]. The target compound's N1-benzyl (rather than N1-benzoyl) substitution places it within the MptpB-active rather than COX-active structural space [1][4].

Mycobacterium tuberculosis protein tyrosine phosphatase B MptpB/PtpB inhibitor antivirulence target

C5-Methoxy vs. C5-Hydroxy Substitution: Redox Activity Elimination as a Determinant of Assay Compatibility

A critical structural feature of the target compound is the C5-methoxy group, which distinguishes it from the more extensively characterized C5-hydroxyindole-3-carboxylate 5-LO inhibitors. Karg (2008) explicitly notes that a primary design objective in the indole-3-carboxylate 5-LO inhibitor program was the synthesis of inhibitors without redox activity, achieved by replacing the C5-hydroxy with C5-chloro or C5-methoxy substituents [1]. The C5-hydroxy group in compounds such as ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate renders them susceptible to metabolic oxidation and introduces potential assay interference through redox cycling, which can generate false-positive results in cell-free enzymatic assays [1][2]. The target compound's C5-methoxy group eliminates this liability while preserving the oxygen atom as a hydrogen bond acceptor at the 5-position—a feature shown to be important for 5-LO active-site interactions [2]. This C5-methoxy design principle is also evident in indomethacin, where the 5-methoxy group contributes to pharmacokinetic stability [3].

redox-active metabolite 5-hydroxyindole assay interference 5-methoxy protection

Building Block Utility for Non-COX Indomethacin Analog Synthesis: Divergent Access from a Single Ethyl Ester Intermediate

Benzyl 5-methoxy-2-methylindole-3-acetate (CAS 3285-40-3), a close structural analog of the target compound, is a documented intermediate for synthesizing indomethacin analogs that inhibit P-glycoprotein and multidrug resistance (MDR) proteins without COX-1/COX-2 inhibitory activity [1]. These N-benzyl indole-3-acetate/ester derivatives are also precursors to indole-based prostaglandin D₂ receptor antagonists [1]. The target compound's C3-ethyl ester provides an analogous entry point: hydrolysis to the carboxylic acid (CAS 132105-71-6, commercially available in ≥95% purity) followed by coupling yields the corresponding amide or acetate derivatives for SAR exploration . This contrasts with indomethacin itself, whose N1-(4-chlorobenzoyl) group locks the compound into the COX-inhibitory pharmacophore. The N1-benzyl substitution in the target compound thus enables access to a distinct chemical space—non-COX indole-based anti-inflammatory and MDR-modulatory agents—that is inaccessible from the standard indomethacin scaffold [2].

indomethacin analog P-glycoprotein modulator MDR reversal non-COX anti-inflammatory

Evidence-Based Application Scenarios for Ethyl 1-Benzyl-5-Methoxy-2-Methyl-1H-Indole-3-Carboxylate in Academic and Industrial Research


5-Lipoxygenase Inhibitor SAR Programs Requiring Redox-Silent Indole Scaffolds

Research groups designing 5-LO inhibitors for inflammatory and allergic disease models should prioritize this compound over 5-hydroxyindole-3-carboxylates. The C5-methoxy group eliminates the redox activity inherent to the 5-hydroxy series, a design principle explicitly validated by Karg (2008) for obtaining '5-LO inhibitors without redox activity' [1]. The N1-benzyl and C2-methyl substituents position the compound at a defined SAR node within the 2-substituted indole-3-carboxylate class, for which the baseline 5-LO inhibitory potency of the unsubstituted core is IC₅₀ = 3.4 µM [2]. The C3-ethyl ester can be retained for initial screening or hydrolyzed to the carboxylic acid for enhanced aqueous solubility in cell-based assays .

Mycobacterium tuberculosis PtpB (MptpB) Inhibitor Discovery and Antivirulence Screening

The compound's N1-benzylindole scaffold matches the pharmacophore identified by Nören-Müller et al. (2006) as the first inhibitor class for MptpB, where six indole derivatives achieved nanomolar IC₅₀ values with ≥100-fold selectivity over human phosphatases [3]. Mascarello et al. (2013) confirmed that the N-benzyl moiety is critical for MptpB inhibition [4]. The target compound should be used as a core scaffold for focused library synthesis targeting MptpB, with diversification at C3 (ester → amide → substituted amide) and potential halogenation of the N1-benzyl ring, which has been shown to enhance potency to IC₅₀ values as low as 23–32 nM in pNPP assays [5].

Secretory Phospholipase A₂ (sPLA₂) Inhibitor Development Using a Modular C3-Ester Prodrug Approach

The N1-benzyl-5-methoxy-2-methylindole core is the validated hnps-PLA₂ pharmacophore from the Eli Lilly discovery program, where the C3-acetic acid lead 13a launched a comprehensive SAR campaign [6]. The target compound's C3-ethyl ester serves as a strategic intermediate: hydrolysis yields the carboxylic acid for direct PLA₂ screening, while amidation provides access to the acetamide series where IC₅₀ values range from 48 to 540 nM depending on N1-substituent elaboration [7]. This modular approach enables parallel library synthesis from a single indole-3-carboxylate precursor, reducing procurement complexity compared to sourcing multiple C3-derivatized analogs individually .

Synthesis of Non-COX Indomethacin Analog Libraries for MDR Reversal and P-Glycoprotein Modulation

For medicinal chemistry programs seeking indomethacin analogs that retain MDR-modulatory activity while eliminating COX-1/COX-2 inhibition, the N1-benzyl (rather than N1-benzoyl) substitution is essential [8]. The target compound provides this correct N1-substitution pattern directly, avoiding the need to remove and replace the N1-(4-chlorobenzoyl) group of indomethacin—a non-trivial synthetic operation. Benzyl 5-methoxy-2-methylindole-3-acetate analogs have demonstrated P-glycoprotein inhibition without COX activity, and the target compound's C3-ethyl ester can be homologated to the corresponding acetate via standard synthetic sequences [8][9].

Quote Request

Request a Quote for Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.